1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-[(1S)-1-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASXNRJTQTZWRN-PEHGTWAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and pyrrolidine derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including esterification and cyclization.
Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final product, 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has been explored for its therapeutic potentials:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have shown enhanced activity against breast and prostate cancer cells due to the ability to induce apoptosis through specific signaling pathways .
- Anti-inflammatory Properties : Research has highlighted its potential in reducing inflammation markers in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .
Biochemical Probes
The compound serves as a valuable biochemical probe in enzyme interaction studies. Its structural characteristics allow it to selectively bind to certain enzymes, making it useful for elucidating enzyme mechanisms and developing enzyme inhibitors .
Synthesis of Specialty Chemicals
In industrial chemistry, 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid acts as a building block for synthesizing more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where its unique structure can be modified to enhance efficacy and reduce toxicity .
Case Study 1: Anticancer Activity
A recent study published in Pharmaceutical Research demonstrated that derivatives of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted that specific modifications to the chlorophenyl group enhanced the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Wirkmechanismus
The mechanism of action of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (15b): Not directly antioxidant but modulates plant growth; increases seed yield in B. napus while reducing food quality (e.g., elevated erucic acid) .
Antitumor Activity
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Inhibits NCI-H522 lung cancer cells (GP = 68.09%) by targeting c-Met kinase .
Biologische Aktivität
1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, also known as 5-oxopyrrolidine-3-carboxylic acid with a chlorophenyl substitution, has garnered attention for its diverse biological activities. This compound is part of a broader class of pyrrolidine derivatives that have shown potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is C13H14ClNO3. It features a pyrrolidine ring substituted with a chlorophenyl group, which is critical for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells revealed that modifications to the structure of the compound can lead to varying degrees of cytotoxicity:
| Compound | Viability (%) | Remarks |
|---|---|---|
| 5-Oxopyrrolidine-3-carboxylic acid | 78–86% | Weak anticancer activity |
| 4-Chlorophenyl derivative | 64% | Enhanced activity |
| 4-Bromophenyl derivative | 61% | Enhanced activity |
| 4-Dimethylaminophenyl derivative | 16.5% | Most potent anticancer activity |
In these experiments, the compound's ability to reduce cell viability was compared to cisplatin, a standard chemotherapeutic agent. The chlorinated derivatives showed improved efficacy, indicating that halogen substitutions can enhance biological activity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid have also been investigated. In studies involving multidrug-resistant strains of Staphylococcus aureus and other pathogens, the compound exhibited promising activity:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | <128 | Effective |
| Klebsiella pneumoniae | >128 | Ineffective |
| Pseudomonas aeruginosa | >128 | Ineffective |
These results suggest that while some derivatives are effective against specific bacterial strains, others may require further modification to enhance their antimicrobial properties .
Nrf2 Activation
Another notable biological activity of this compound is its role as an Nrf2 enhancer. Research indicates that certain derivatives can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress:
- Mechanism : The compound enhances the expression of antioxidant genes through the Nrf2 signaling pathway.
- Significance : This property suggests potential therapeutic applications in diseases related to oxidative stress, such as neurodegenerative disorders .
Case Studies
Several case studies have illustrated the efficacy of pyrrolidine derivatives in clinical and laboratory settings:
- Study on Anticancer Efficacy : In vitro testing showed that compounds with specific substitutions led to a significant reduction in A549 cell viability compared to untreated controls.
- Antimicrobial Screening : A series of tests on various bacterial strains highlighted the effectiveness of certain derivatives against MRSA while others were ineffective against Gram-negative bacteria.
Q & A
Q. Basic Characterization
- NMR spectroscopy :
- ¹H NMR : Look for diagnostic peaks: δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (CH of pyrrolidine), δ 2.5–3.0 ppm (COCH₂) .
- ¹³C NMR : Confirm carbonyl groups (δ ~170–175 ppm) and quaternary carbons.
- Mass spectrometry : ESI-MS in negative ion mode detects [M−H]⁻ peaks for molecular weight validation (theoretical m/z: 268.05) .
Q. Advanced Techniques
- X-ray crystallography : Resolves absolute configuration of the (1S)-ethyl group and ring puckering of the pyrrolidine moiety.
- Vibrational circular dichrometry (VCD) : Distinguishes enantiomers by analyzing IR absorption differences in chiral centers .
How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?
Q. Basic SAR (Structure-Activity Relationship)
- Chlorine vs. bromine : Bromine’s larger atomic radius increases lipophilicity (logP ↑), enhancing membrane permeability but potentially reducing solubility .
- Fluorine substitution : Electron-withdrawing effects stabilize the pyrrolidine ring, altering metabolic stability (e.g., CYP450 resistance) .
Q. Advanced Computational Modeling
- DFT calculations : Predict how substituents influence HOMO/LUMO energy gaps and redox potential.
- MD simulations : Assess binding dynamics with biological targets (e.g., bacterial dihydrofolate reductase) under varying protonation states .
What strategies are recommended for improving the compound’s bioavailability in preclinical studies?
Q. Basic Formulation
- Salt formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility.
- Co-crystallization : Use co-formers (e.g., nicotinamide) to modify dissolution rates .
Q. Advanced Delivery Systems
- Lipid nanoparticles : Encapsulate the compound to bypass P-glycoprotein efflux in intestinal cells.
- Prodrug design : Esterify the carboxylic acid to improve intestinal absorption, with enzymatic cleavage in target tissues .
How can researchers address synthetic challenges in scaling up this compound?
Q. Basic Process Chemistry
- Catalyst recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) to reduce waste.
- Workflow optimization : Replace batch reactions with flow chemistry for better temperature and mixing control .
Q. Advanced Green Chemistry
- Solvent-free synthesis : Mechanochemical grinding of precursors (e.g., in a ball mill) reduces environmental impact.
- Biocatalysis : Employ lipases or transaminases for enantioselective alkylation steps .
What are the key considerations for designing derivatives with enhanced target selectivity?
Q. Basic Modifications
Q. Advanced Pharmacophore Modeling
- 3D-QSAR : Align derivatives in a common pharmacophore to identify critical hydrogen bond donors/acceptors.
- Free-energy perturbation (FEP) : Predict relative binding affinities for halogen-substituted analogs .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
